![molecular formula C18H19ClN2O3 B2935595 N-(4-chlorophenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 1904342-12-6](/img/structure/B2935595.png)
N-(4-chlorophenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
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Description
N-(4-chlorophenethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as THIQ, is a synthetic compound that has been studied for its potential use in scientific research. THIQ has been shown to have unique biochemical and physiological effects, making it a promising candidate for use in various research applications.
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown promise as antiviral agents. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were synthesized and demonstrated inhibitory activity against influenza A virus. Notably, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited significant antiviral effects .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were potent antiviral agents against Coxsackie B4 virus .
Antitumor and Cytotoxic Activity
While not directly related to antiviral properties, indole derivatives have also been investigated for their antitumor effects. For instance:
- [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides , containing an indole scaffold, demonstrated cytotoxicity against human tumor cell lines .
Other Biological Activities
Indole derivatives exhibit a wide range of biological effects:
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c19-15-3-1-13(2-4-15)5-8-21-18(22)14-6-9-20-17(11-14)24-16-7-10-23-12-16/h1-4,6,9,11,16H,5,7-8,10,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXTUFRYHNUUSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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